molecular formula C15H24N2O3 B2894697 1-(OXAN-4-YL)-4-(PIPERIDINE-1-CARBONYL)PYRROLIDIN-2-ONE CAS No. 1421523-75-2

1-(OXAN-4-YL)-4-(PIPERIDINE-1-CARBONYL)PYRROLIDIN-2-ONE

Cat. No.: B2894697
CAS No.: 1421523-75-2
M. Wt: 280.368
InChI Key: ZXJFOTFUSVIIBC-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (γ-lactam) core. Key structural elements include:

  • Oxan-4-yl (tetrahydropyran-4-yl) substituent: A six-membered oxygen-containing ring at position 1, enhancing hydrophilicity and stereochemical complexity.
  • Piperidine-1-carbonyl group: A piperidine moiety attached via a carbonyl linkage at position 4, introducing a basic nitrogen and opportunities for hydrophobic interactions.

Properties

IUPAC Name

1-(oxan-4-yl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c18-14-10-12(15(19)16-6-2-1-3-7-16)11-17(14)13-4-8-20-9-5-13/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJFOTFUSVIIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous piperidine- and pyrrolidinone-containing derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Source/Application
1-(Oxan-4-yl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one C₁₅H₂₂N₂O₃* 278.35 Oxan-4-yl, piperidine-1-carbonyl, γ-lactam Hypothetical (see Notes)
2-Chloranyl-N-[3-[1-[4-[(4-chlorophenyl)amino]oxan-4-yl]carbonylpiperidin-4-yl]propyl]ethanamide (PDB 8AOY) C₂₂H₃₁Cl₂N₃O₃ 480.41 Chlorophenyl, oxan-4-yl, piperidine-carbonyl, amide Crystallographic ligand study
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride C₁₀H₁₄ClN₃O₂ 243.69 Pyrimidinyl, carboxylic acid, hydrochloride salt Synthetic intermediate
1-[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]piperidin-4-one C₁₂H₂₀N₂O₂ 224.30 Pyrrolidinyl, ketone, piperidinone Potential bioactive scaffold
Key Observations:

The pyrimidinyl derivative () lacks a lactam ring but introduces a carboxylic acid, favoring solubility and salt formation .

Substituent Impact :

  • The oxan-4-yl group in the target compound and PDB 8AOY provides a rigid, hydrophilic moiety compared to the pyrrolidinyl group in , which may increase conformational flexibility .
  • Piperidine-1-carbonyl in the target compound offers amide-like hydrogen-bonding capacity, contrasting with the ketone in , which is less polar .

Chirality and Conformation :

  • The pyrrolidin-2-one ring’s puckering (addressed in via Cremer-Pople parameters) influences stereoelectronic properties. Substituents like oxan-4-yl may stabilize specific puckered conformations, affecting binding to biological targets .

Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound are sparse, inferences can be drawn from analogs:

  • Lipophilicity : The oxan-4-yl group reduces logP compared to purely aliphatic substituents (e.g., ).
  • Solubility : Piperidine-1-carbonyl and oxan-4-yl may enhance aqueous solubility relative to ’s hydrochloride salt, which prioritizes crystallinity .
  • Metabolic Stability : The γ-lactam core is generally resistant to hydrolysis, whereas ’s ketone might undergo reductive metabolism .

Preparation Methods

Michael Addition-Reductive Cyclization

A widely used method involves Michael addition of isoxazol-5(4H)-ones to nitroalkenes, followed by reductive ring closure (Scheme 1). For example:

  • DABCO-mediated Michael addition of isoxazol-5(4H)-one to nitroethylene yields a nitro-substituted intermediate.
  • Hydrogenation with Pd/C reduces the nitro group to an amine.
  • Acidic cyclization forms the pyrrolidin-2-one scaffold.

Conditions :

  • Yield: 60–85%
  • Diastereoselectivity: 3:1 to 5:1 (dependent on nitroalkene substituents).

Nickel-Catalyzed Cycloaddition

Nickel catalysts enable [2+2+2] cycloaddition of diynes with nitriles or isocyanates to form substituted pyrrolidinones (Scheme 2). For instance:

  • Reaction of 1,6-heptadiyne with acetonitrile using Ni(COD)₂ and SIPr ligand produces 3-cyano-pyrrolidin-2-one.
  • Isocyanates instead of nitriles yield 2-pyridones, which can be hydrogenated to pyrrolidinones.

Conditions :

  • Catalyst: Ni(COD)₂/SIPr (5 mol%)
  • Temperature: 80–100°C
  • Yield: 70–90%.

Introduction of the Oxan-4-yl Group

The oxan-4-yl moiety is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution on Pyrrolidinone

A pre-formed pyrrolidin-2-one bearing a leaving group (e.g., bromide) at the 1-position reacts with oxan-4-amine under basic conditions (Scheme 3):

  • Substrate : 1-Bromo-pyrrolidin-2-one.
  • Nucleophile : Oxan-4-amine (synthesized via hydrogenation of tetrahydropyran-4-one oxime).
  • Base : K₂CO₃ or Cs₂CO₃ in DMF.

Conditions :

  • Yield: 65–78%
  • Reaction Time: 12–24 hours.

Reductive Amination

Oxan-4-one is condensed with a pyrrolidinone precursor bearing an amine group, followed by reduction (Scheme 4):

  • Condensation : Pyrrolidin-2-one-1-amine + oxan-4-one → imine intermediate.
  • Reduction : NaBH₃CN or H₂/Pd-C.

Conditions :

  • Yield: 55–70%
  • Selectivity: Favors N-alkylation over O-alkylation.

Installation of the Piperidine-1-carbonyl Moiety

The piperidine-1-carbonyl group is introduced via acylation or transition metal-catalyzed coupling.

Acylation with Piperidine-1-carbonyl Chloride

Direct acylation of 4-amino-pyrrolidin-2-one derivatives (Scheme 5):

  • Substrate : 4-Amino-1-(oxan-4-yl)pyrrolidin-2-one.
  • Acylating Agent : Piperidine-1-carbonyl chloride (synthesized from piperidine and phosgene).
  • Base : Et₃N or DMAP in CH₂Cl₂.

Conditions :

  • Yield: 60–75%
  • Purity: >95% (HPLC).

Palladium-Catalyzed Carbonylation

Carbonylation of 4-iodo-pyrrolidin-2-one derivatives with piperidine (Scheme 6):

  • Substrate : 4-Iodo-1-(oxan-4-yl)pyrrolidin-2-one.
  • Catalyst : Pd(OAc)₂/Xantphos.
  • CO Source : Mo(CO)₆.
  • Amine : Piperidine.

Conditions :

  • Temperature: 80°C
  • Yield: 50–65%
  • Selectivity: Minimal over-carbonylation.

Integrated Synthetic Routes

Combining the above steps, two dominant pathways emerge:

Sequential Functionalization (Linear Approach)

  • Pyrrolidin-2-one → 1-Bromo-pyrrolidin-2-one (NBS, AIBN).
  • Oxan-4-yl introduction (Section 3.1).
  • 4-Amino derivatization (H₂N-Pd/C reduction).
  • Piperidine-1-carbonyl acylation (Section 4.1).

Overall Yield : 28–35% (4 steps).

Convergent Approach

  • Prepare 1-(oxan-4-yl)pyrrolidin-2-one (Section 3.1).
  • Simultaneously synthesize piperidine-1-carbonyl chloride.
  • Couple via Schotten-Baumann reaction.

Overall Yield : 40–45% (3 steps).

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at N1 vs. C4 require protective groups (e.g., Boc for amine).
  • Catalyst Efficiency : Nickel and palladium catalysts suffer from ligand degradation; N-heterocyclic carbenes (NHCs) improve stability.
  • Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance nucleophilicity but may hydrolyze acyl chlorides.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(oxan-4-yl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Nucleophilic substitution : Piperidine derivatives are often functionalized via SN2 reactions using acyl chlorides or activated carbonyl intermediates .
  • Heck–Matsuda desymmetrization : Aryl groups can be introduced to pyrrolidin-2-one scaffolds using palladium catalysis under controlled conditions (e.g., 90°C, DMF, NaHCO₃) .
  • Coupling reactions : Oxan-4-yl groups may be incorporated via Suzuki-Miyaura cross-coupling or amide bond formation .
    • Optimization : Reaction yields (e.g., 48–84% in pyrrolidin-2-one syntheses) depend on solvent polarity, temperature, and catalyst loading .

Q. How can spectroscopic and chromatographic techniques characterize this compound?

  • NMR Analysis :

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrrolidin-2-one ring (δ ~2.5–4.5 ppm for protons adjacent to carbonyl groups) and piperidine/oxane substituents .
  • ¹⁹F NMR : Useful if fluorinated analogs are synthesized (e.g., δ -110 to -120 ppm for CF₃ groups) .
    • HRMS : Validate molecular formula (e.g., m/z 415.05700 for C₁₆H₁₄F₃N₂O₄S) with <1 ppm error .
    • Chiral Chromatography : Daicel Chiralpak® IC/IB columns resolve enantiomers (e.g., SFC/HPLC, λ = 210–260 nm) .

Q. What safety protocols are critical for handling this compound?

  • Hazard Mitigation :

  • Use fume hoods and PPE (gloves, goggles) due to potential irritancy (GHS Category 2) .
  • Avoid inhalation; store at 2–8°C in inert atmospheres (Ar/N₂) to prevent decomposition .
    • Waste Disposal : Follow local regulations for organic solvents and halogenated byproducts .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral Resolution :

  • Dynamic Kinetic Resolution : Use chiral catalysts (e.g., Ru-BINAP) to bias enantiomer formation .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize .
    • Analytical Validation : Compare retention times (Δtr = 1.6–2.5 min) via SFC/HPLC with chiral stationary phases .

Q. What strategies address low yields or impurities in the final product?

  • Reaction Optimization :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
  • Catalyst Tuning : Pd(OAc)₂/XPhos improves cross-coupling efficiency .
    • Purification : Use flash chromatography (SiO₂, hexane/EtOAc gradient) or preparative HPLC .

Q. How to resolve contradictions between computational and experimental structural data?

  • X-ray Crystallography : Refine crystal structures using SHELXL (R-factor < 5%) to validate bond lengths/angles .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR/IR data .

Q. What structure-activity relationships (SAR) guide functional group modifications?

  • Substituent Effects :

Modification Impact Reference
Oxan-4-yl → Piperidin-4-ylIncreased lipophilicity (logP +0.4) and CNS permeability
CF₃ → OCH₃Reduced metabolic stability (CYP3A4 susceptibility)
Pyrrolidin-2-one → Piperidin-2-oneAltered ring strain and target binding affinity

Q. How to study enzyme interactions and biological activity?

  • In Vitro Assays :

  • Kinase Inhibition : Measure IC₅₀ values using ADP-Glo™ assays (e.g., mTOR/PI3K pathways) .
  • Cellular Uptake : Radiolabel the compound (¹⁴C/³H) and quantify via scintillation counting .
    • Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (PDB: 8AOY) .

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